molecular formula C9H18O3 B3021523 3-Hydroxy-6-methyloctanoic acid CAS No. 59896-39-8

3-Hydroxy-6-methyloctanoic acid

Cat. No. B3021523
CAS RN: 59896-39-8
M. Wt: 174.24 g/mol
InChI Key: CKOHYUUVZVLYIP-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyloctanoic acid is a compound with the CAS Number: 59896-39-8. It has a molecular weight of 174.24 . It is typically stored in a dry environment at 2-8°C . The physical form of this compound can be either solid or a viscous liquid .


Molecular Structure Analysis

The molecular formula of this compound is C9H18O3 . It contains a total of 29 bonds, including 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound has a boiling point of 296.2±23.0 °C (Predicted), a density of 1.025±0.06 g/cm3 (Predicted), and a pKa of 4.38±0.10 (Predicted) .

Scientific Research Applications

1. Role in Wine Aroma

3-Hydroxy-6-methyloctanoic acid is identified as a component in wines, notably in oak-aged varieties like Cabernet Sauvignon. It is believed to be extracted from oak wood during the aging process and contributes to the unique aroma of these wines (Kepner, Webb, & Muller, 1972).

2. Wood Chemistry and Derivatives

The compound has been isolated from Sessile oak wood, identified as a precursor of cis-beta-methyl-gamma-octalactone. This suggests its significance in the chemistry of wood and its derivatives (Masson et al., 2000).

3. Biochemistry in Bacteria

It is found in bacterial polyhydroxyalkanoates, a type of polyester accumulated in bacteria. These compounds, including this compound, are of interest due to their potential use as chiral starting materials in various industries, such as pharmaceuticals (Ren et al., 2005).

4. Application in Perfume Industry

The synthesis of methyl 3-methyloctanoate, a perfume component related to this compound, was achieved from itaconic acid, highlighting its potential application in the perfume industry (Kim et al., 2005).

5. Environmental Marker Studies

This compound is explored as a chemical marker in environmental studies, particularly in profiling 3-hydroxy fatty acids to estimate the total amount of endotoxin in environmental samples (Uhlig et al., 2016).

Safety and Hazards

The safety information for 3-Hydroxy-6-methyloctanoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-hydroxy-6-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-7(2)4-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOHYUUVZVLYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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